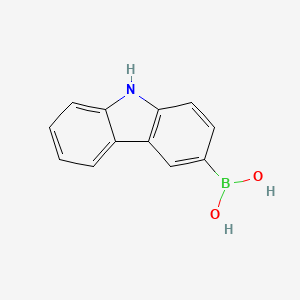

9H-Carbazol-3-ylboronic acid

Description

9H-Carbazol-3-ylboronic acid: is an organic compound with the molecular formula C12H10BNO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name |

9H-carbazol-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUUKVJNVYAFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586437 | |

| Record name | 9H-Carbazol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851524-97-5 | |

| Record name | B-9H-Carbazol-3-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851524-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-ylboronic acid typically involves the reaction of carbazole with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 9H-Carbazol-3-ylboronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl or heteroaryl halides, forming biaryl or heterobiaryl structures. This reaction is pivotal in synthesizing carbazole-based materials for optoelectronics and pharmaceuticals.

Key Reagents and Conditions:

-

Catalysts : Pd(PPh₃)₄, Pd(OAc)₂

-

Bases : K₂CO₃, Na₂CO₃

-

Solvents : Ethanol/water mixtures, 1,4-dioxane

-

Temperature : 80–100°C

Table 1: Representative Suzuki-Miyaura Reactions

Mechanism : The palladium catalyst oxidatively adds to the aryl halide, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product .

Oxidation and Reduction Reactions

The carbazole core and boronic acid group undergo redox transformations under controlled conditions.

Oxidation

-

Reagents : KMnO₄ (acidic/neutral conditions), CrO₃

-

Products : Hydroxylated or carbonyl-substituted carbazoles.

-

Example : Oxidation of 9H-carbazol-3-ylboronic acid yields 3-hydroxy-9H-carbazole, a precursor for antitumor agents.

Reduction

-

Reagents : LiAlH₄, NaBH₄, H₂/Pd-C

-

Products : Hydrogenated carbazoles (e.g., 1,2,3,4-tetrahydrocarbazoles).

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Application | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 3-Hydroxy-9H-carbazole | Anticancer agent synthesis | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 1,2,3,4-Tetrahydrocarbazole | Neuroprotective drug intermediates |

Electrophilic and Nucleophilic Substitution

The carbazole moiety participates in substitution reactions at positions activated by the boronic acid group.

Electrophilic Substitution

-

Reagents : Br₂, HNO₃, acyl chlorides

-

Products : Halogenated, nitrated, or acylated derivatives.

-

Example : Bromination at C-6 yields 6-bromo-9H-carbazol-3-ylboronic acid, a key intermediate for Suzuki couplings .

Nucleophilic Substitution

Cyclization and Heterocycle Formation

The boronic acid group enables cyclization reactions to form fused heterocycles.

Example Reaction:

-

Reagents : CuI, phenanthroline, K₃PO₄

-

Product : Pyrrolo[2,3-c]carbazole (via intramolecular cyclization) .

Interaction with Biological Targets

The boronic acid group forms reversible covalent bonds with diols (e.g., serine proteases), enabling applications in targeted drug delivery. π-π stacking of the carbazole core enhances binding to aromatic residues in enzymes.

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis

9H-Carbazol-3-ylboronic acid serves as a crucial building block in organic synthesis, particularly in forming carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction is essential for synthesizing complex organic molecules, which are foundational in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving 9H-Carbazol-3-ylboronic Acid

Biological Applications

Therapeutic Potential

Research indicates that derivatives of 9H-Carbazol-3-ylboronic acid exhibit promising biological activities, including anticancer, antibacterial, and antifungal properties. These compounds are being explored for their potential to target specific enzymes and receptors involved in various diseases .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of carbazole derivatives against several cancer cell lines. The results demonstrated that certain derivatives inhibited cell proliferation significantly, suggesting their potential as therapeutic agents .

Medicinal Chemistry

Drug Development

The compound is under investigation for its role in drug development, particularly in targeting enzymes associated with cancer and other diseases. Its ability to form stable complexes with biological targets enhances its efficacy as a drug candidate .

Table 2: Pharmacokinetic Properties of Selected Derivatives

| Compound | Binding Affinity (Kcal/mol) | ADMET Properties | Reference |

|---|---|---|---|

| Compound 9e | -8.76 | Good solubility and stability | |

| Compound 9h | -8.83 | Favorable metabolic profile | |

| Compound 9j | -8.85 | Low toxicity |

Materials Science

Applications in Electronics

Due to its excellent optoelectronic properties, 9H-Carbazol-3-ylboronic acid is utilized in the production of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its incorporation into electronic materials enhances performance and efficiency .

Table 3: Applications in Electronic Materials

Mechanism of Action

The mechanism of action of 9H-Carbazol-3-ylboronic acid and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

9-Phenyl-9H-Carbazol-3-ylboronic Acid: This compound is similar in structure but has a phenyl group attached, which can alter its chemical properties and applications.

9H-Carbazole-9-(4-phenyl) Boronic Acid Pinacol Ester: This ester derivative is used in electronic applications and has different solubility and reactivity compared to 9H-Carbazol-3-ylboronic acid.

Uniqueness: 9H-Carbazol-3-ylboronic acid is unique due to its specific boronic acid functional group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its versatility in synthesis and applications makes it a valuable compound in various fields of research and industry .

Biological Activity

9H-Carbazol-3-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and various biological applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

9H-Carbazol-3-ylboronic acid features a carbazole moiety, which is known for its stability and electronic properties, combined with a boronic acid functional group that facilitates various chemical reactions. The synthesis typically involves the reaction of 9H-carbazole with boronic acid derivatives through Suzuki-Miyaura cross-coupling reactions, allowing for the creation of complex molecular architectures.

Biological Activities

The biological activities of 9H-Carbazol-3-ylboronic acid can be categorized into several key areas:

-

Anticancer Activity :

- Carbazole derivatives have shown promising anticancer properties by inhibiting cancer cell proliferation. Studies indicate that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- For instance, a study reported binding affinities of synthesized carbazole derivatives against SARS-CoV-2 proteins, suggesting potential applications in antiviral therapies .

- Antimicrobial Properties :

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- The anti-inflammatory potential of carbazole derivatives has also been explored, with some compounds exhibiting significant activity in preclinical models.

The mechanisms through which 9H-Carbazol-3-ylboronic acid exerts its biological effects are multifaceted:

- Reversible Covalent Bonding : The boronic acid group can form reversible covalent bonds with diols, facilitating molecular recognition and targeted drug delivery.

- π-π Stacking Interactions : The aromatic nature of the carbazole moiety allows for π-π stacking interactions with biological targets, enhancing binding affinity and specificity.

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in disease processes, such as AChE and bacterial ATPases, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.